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Application Note:

This protocol outlines a method for isolating plasmid DNA from bacterial cells, primarily E. coli,

utilizing lysozyme for enzymatic digestion of the cell wall in conjunction with the alkaline lysis

method. Lysozyme is an enzyme that catalyzes the hydrolysis of 1,4-beta-linkages between N-

acetylmuramic acid and N-acetyl-D-glucosamine residues in the peptidoglycan layer of Gram-

positive and, to a lesser extent, Gram-negative bacteria.[1] This initial enzymatic degradation of

the cell wall enhances the efficiency of subsequent cell lysis by detergents like Sodium Dodecyl

Sulfate (SDS).

The subsequent alkaline lysis procedure, pioneered by Birnboim and Doly, employs a

combination of NaOH and SDS to lyse the bacterial cells and denature both chromosomal and

plasmid DNA.[2] The high pH environment denatures the DNA into single strands. Upon

neutralization with an acidic salt solution, such as potassium acetate, the smaller, supercoiled

plasmid DNA renatures correctly and remains soluble.[2] In contrast, the larger, more complex

chromosomal DNA cannot reanneal properly and precipitates along with cell debris and

proteins, allowing for the separation and purification of the plasmid DNA.[2] This method is

favored for its simplicity, speed, and effectiveness in yielding high-quality plasmid DNA suitable

for various downstream molecular biology applications, including sequencing, cloning, and

transfection.[3]
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Reagent/Buffer Composition Storage

Luria Broth (LB) Media

1 g Tryptone, 0.5 g Yeast

extract, 1 g Sodium chloride in

100 ml deionized water. Adjust

pH to 7.0 with 5 N NaOH and

autoclave.

Room Temperature

Antibiotic Stock e.g., Ampicillin 100 µg/ml -20°C

Solution I (Resuspension

Buffer)

50 mM Glucose, 25 mM Tris-

HCl (pH 8.0), 10 mM EDTA

(pH 8.0). Autoclave and store

at 4°C.

4°C

Lysozyme Solution

10 mg/ml Lysozyme in sterile

water or TE buffer. Prepare

fresh.

-20°C (for stock)

Solution II (Lysis Buffer)

0.2 N NaOH, 1% (w/v) SDS.

Prepare fresh from stock

solutions.

Room Temperature

Solution III (Neutralization

Buffer)

5 M Potassium acetate, Glacial

acetic acid. To prepare 100 ml:

60 ml of 5 M potassium

acetate, 11.5 ml of glacial

acetic acid, and 28.5 ml of

water.

4°C

TE Buffer
10 mM Tris-HCl (pH 8.0), 1

mM EDTA (pH 8.0). Autoclave.
Room Temperature

Isopropanol 100%, ice-cold -20°C

Ethanol 70%, ice-cold -20°C

RNase A Solution

10 mg/ml in TE buffer. Boil for

15 minutes to inactivate

DNases, cool slowly.

-20°C
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II. Experimental Protocol
This protocol is adapted for a standard miniprep from a 1.5 ml overnight bacterial culture.

Bacterial Culture and Harvest:

Inoculate a single bacterial colony into 2-5 ml of LB media containing the appropriate

antibiotic.

Incubate overnight (12-16 hours) at 37°C with vigorous shaking (250 rpm).

Transfer 1.5 ml of the overnight culture to a microcentrifuge tube.

Centrifuge at 10,000 x g for 30 seconds to pellet the bacteria.[4]

Carefully decant and discard the supernatant.

Cell Resuspension and Lysis:

Resuspend the bacterial pellet thoroughly in 100 µl of ice-cold Solution I by vortexing.[4]

Add 10 µl of freshly prepared 10 mg/ml Lysozyme solution to the resuspended cells. Mix

by inverting the tube and incubate on ice for 15-30 minutes.[5]

Add 200 µl of freshly prepared Solution II.[4]

Mix gently by inverting the tube 4-6 times until the solution becomes clear and viscous. Do

not vortex, as this can shear the genomic DNA.[2]

Incubate on ice for no more than 5 minutes.[2]

Neutralization and Precipitation of Debris:

Add 150 µl of ice-cold Solution III.[4]

Mix gently by inverting the tube several times. A white, flocculent precipitate containing

genomic DNA, proteins, and cell debris will form.[4]

Incubate on ice for 5-10 minutes.
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Centrifuge at 12,000 x g for 5-10 minutes at 4°C to pellet the precipitate.

Plasmid DNA Precipitation and Purification:

Carefully transfer the clear supernatant to a new, clean microcentrifuge tube.

(Optional but recommended) Add 1 µl of 10 mg/ml RNase A solution and incubate at 37°C

for 20 minutes to digest any contaminating RNA.

Add an equal volume (approximately 450 µl) of ice-cold isopropanol to the supernatant.

Mix well by inversion and incubate at -20°C for 20-30 minutes to precipitate the plasmid

DNA.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the plasmid DNA.

Carefully discard the supernatant.

Wash the DNA pellet by adding 500 µl of ice-cold 70% ethanol and centrifuging at 12,000

x g for 5 minutes. This step removes residual salts.

Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the

pellet, as it can be difficult to redissolve.

Resuspend the plasmid DNA pellet in 30-50 µl of TE buffer or sterile deionized water.
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Parameter Method Expected Value

Concentration
UV-Vis Spectrophotometry

(A260)

An A260 of 1.0 corresponds to

~50 µg/ml of double-stranded

DNA.[6]

Purity (Protein) A260/A280 Ratio 1.8 - 2.0[7]

Purity (Salt/Organic) A260/A230 Ratio > 2.0[7]

Integrity Agarose Gel Electrophoresis

The majority of the plasmid

should be in the supercoiled

form, which runs fastest.
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Caption: Experimental workflow for plasmid DNA isolation using lysozyme.
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Caption: Mechanism of bacterial cell lysis by lysozyme and SDS/NaOH.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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